1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUACWKLZAFYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Methylation: Introduction of a methyl group to the piperazine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in pain management due to its interaction with ion channels like TRPA1 and TRPV1.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine involves its interaction with molecular targets such as ion channels. For instance, it acts as an antagonist to TRPA1 and TRPV1 ion channels, which play a role in pain perception . By blocking these channels, the compound can potentially alleviate pain and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine Derivatives
The following table summarizes key structural analogs of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, highlighting differences in substituent positions and functional groups:
Key Observations :
- Substituent Position: Shifting the nitro group from the ortho (2-nitrophenyl) to para (4-nitrophenyl) position, as in 1-(4-nitrophenyl)-4-methylpiperazine, simplifies synthesis and improves yield (96.43% vs.
- Biological Activity: Chlorinated analogs (e.g., BD-1063) demonstrate sigma-1 receptor antagonism, suggesting that halogenation patterns influence target selectivity .
Solubility and Stability
- The inclusion of a nitro group generally reduces aqueous solubility. For example, 1-(4-nitrophenyl)-4-methylpiperazine is reported as an orange solid , while β-cyclodextrin complexes of naphthaleneoxypropargyl-piperazine derivatives improve solubility for immunomodulatory studies . No stability data for the target compound are provided.
Biological Activity
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS No. 1233952-00-5) is a piperazine derivative that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a nitrophenyl group and a fluorine atom, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHFNO
- Molecular Weight : 239.25 g/mol
- Structural Features : The compound consists of a piperazine ring substituted with a 3-fluoro-2-nitrophenyl group, which is believed to enhance its biological activity through specific interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps, typically beginning with commercially available piperazine derivatives and employing various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. Specific synthetic routes include:
- Nucleophilic Substitution : The introduction of the nitrophenyl group onto the piperazine ring.
- Fluorination : Utilizing fluorinating agents to incorporate the fluorine atom at the para position of the aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for certain enzymes or receptors involved in critical signaling pathways, including:
- Phosphatidylinositol 3-Kinase (PI3K) : Inhibition of this pathway can influence cell growth and survival, making it a potential candidate for cancer therapy.
- Acetylcholinesterase Inhibition : Studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Table 1: Summary of Biological Activities
Notable Research Findings
- A study indicated that structural modifications in piperazine derivatives can significantly enhance their binding affinity and selectivity towards biological targets, potentially leading to more effective therapeutic agents .
- Another investigation explored the synthesis of related compounds and their evaluation as potential inhibitors for key signaling pathways involved in inflammation and cancer progression .
Safety and Toxicology
Safety data sheets indicate that while handling this compound, standard precautions should be taken due to its chemical properties. Exposure may lead to irritation; therefore, appropriate safety measures are recommended during laboratory use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
